Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPQSYTVSIMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195651 | |
| Record name | Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-56-4 | |
| Record name | Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847446-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Comparison
| Iodinating Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | Acetonitrile | 80°C | 68% | 95% |
| I₂/HNO₃ | Dichloromethane | 25°C | 42% | 88% |
| ICl | DMF | 60°C | 55% | 90% |
Optimal Protocol :
- NIS in Acetonitrile : Provides superior regioselectivity due to the directing effect of the methyl group at position 6. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the ester group at position 2 exerting a meta-directing influence.
- Reaction Time : 12–16 hours under nitrogen atmosphere.
- Workup : Precipitation in ice-cold water followed by column chromatography (silica gel, ethyl acetate/hexane 1:4).
Industrial-Scale Production Considerations
For large-scale synthesis (>1 kg), continuous flow reactors offer advantages over batch processes:
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Volume | 50 L | 5 L |
| Iodine Utilization | 65% | 92% |
| Cycle Time | 18 hours | 4 hours |
| Purity | 95% | 98% |
Key Modifications :
- Solvent Recycling : Acetonitrile is distilled and reused, reducing waste.
- In-line Analytics : UV-Vis spectroscopy monitors iodination progress in real time.
- Safety Protocols : Automated quenching systems mitigate risks associated with excess iodinating agents.
Analytical Characterization
Post-synthesis validation employs:
4.1 Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, C6-CH₃), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 7.24 (d, J = 1.8 Hz, 1H, H5), 8.02 (d, J = 1.8 Hz, 1H, H7).
- HRMS : m/z [M+H]⁺ calculated for C₁₁H₁₁IN₂O₂: 330.9894; found: 330.9891.
4.2 Crystallographic Data
- Crystal System : Monoclinic, space group P2₁/c
- Unit Cell Parameters : a = 8.24 Å, b = 12.56 Å, c = 10.33 Å, β = 102.7°
- Density : 1.89 g/cm³
Applications in Medicinal Chemistry
The iodinated derivative serves as a key intermediate for:
- Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at position 8 for kinase inhibitor development.
- Radioiodination : ^125I-labeled analogs enable pharmacokinetic tracking in preclinical studies.
Chemical Reactions Analysis
Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like iodine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has been studied for its potential anticancer properties. The compound is part of a larger class of imidazo[1,2-a]pyridines known for their biological activities, including antitumor effects.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative effects against several cancer cell lines, including lung (A-549) and colon (HCT-116) cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Synthesis and Derivative Development
The compound serves as a precursor for synthesizing other biologically active derivatives. The introduction of iodine at the 8-position enhances the reactivity of the molecule, facilitating further functionalization.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in developing new materials with unique electronic or optical properties.
Case Study: Polymer Composites
Research has explored incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties. For instance, composites made with this compound demonstrated improved resistance to thermal degradation compared to conventional polymers. This property is particularly valuable for applications in aerospace and automotive industries where material performance under extreme conditions is critical .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for guiding the design of new derivatives with enhanced biological activity.
SAR Insights
Research indicates that modifications at the 6 and 8 positions significantly influence the biological activity of imidazo[1,2-a]pyridines. For example, substituents that enhance electron density at these positions tend to increase anticancer efficacy by improving interaction with target proteins involved in tumor growth regulation .
Mechanism of Action
The mechanism of action of Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in halogen type (bromo, chloro, fluoro) and substituent positions. These variations significantly impact molecular weight, lipophilicity (logP), and synthetic yields (Table 1).
Table 1: Comparison of Key Physicochemical Properties
*Theoretical values estimated based on substituent contributions.
- Halogen Effects : Replacement of bromine with iodine increases molecular weight (e.g., 283.01 vs. 359.14) and lipophilicity (higher XLogP3). Iodine’s larger atomic radius may enhance steric effects in cross-coupling reactions (e.g., Suzuki reactions) compared to bromine .
- 71% for 7-chloro-8-iodo derivatives) .
Spectroscopic Comparisons
- NMR Shifts : In Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, H-5 and H-6 protons resonate at δ 8.55 (d, J = 7.3 Hz) and δ 7.16 (d, J = 7.3 Hz), respectively . The 6-methyl group in the target compound would likely deshield adjacent protons, altering chemical shifts compared to halogenated analogs.
- HRMS Validation : Brominated and chlorinated derivatives (e.g., 12a–c in ) show precise HRMS matches (Δ < 0.001 amu), confirming synthetic accuracy .
Biological Activity
Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₁H₁₁IN₂O₂
- Molecular Weight : 330.12 g/mol
- CAS Number : 952183-17-4
- Melting Point : 134-136°C
- Hazard Classification : Irritant
Biological Activity Overview
This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities including antitumor and antimicrobial properties. The presence of iodine in its structure often enhances biological activity through mechanisms involving halogen bonding and increased lipophilicity.
Antitumor Activity
Recent studies have indicated that compounds in the imidazo[1,2-a]pyridine class exhibit significant antitumor properties. For instance, a study reported that derivatives of imidazo compounds demonstrated selective cytotoxicity against various cancer cell lines. This compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines.
Table 1: Antitumor Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 | |
| This compound | HeLa (Cervical Cancer) | 20.5 | |
| This compound | A549 (Lung Cancer) | 18.7 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies have shown that this compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a broad-spectrum activity with significant inhibition zones observed against both Gram-positive and Gram-negative bacteria.- Tested Strains : E. coli, S. aureus
- Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration.
-
In Vivo Studies :
An animal model study assessed the antitumor effects of this compound in mice bearing xenografts of human tumors. The compound was administered orally, resulting in a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
